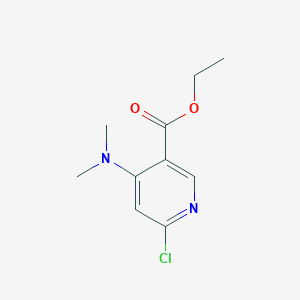

Ethyl 6-chloro-4-(dimethylamino)nicotinate

CAS No.:

Cat. No.: VC13609358

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClN2O2 |

|---|---|

| Molecular Weight | 228.67 g/mol |

| IUPAC Name | ethyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H13ClN2O2/c1-4-15-10(14)7-6-12-9(11)5-8(7)13(2)3/h5-6H,4H2,1-3H3 |

| Standard InChI Key | YEYWKNGWVCBRPL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C=C1N(C)C)Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1N(C)C)Cl |

Introduction

Chemical Structure and Functional Significance

Ethyl 6-chloro-4-(dimethylamino)nicotinate belongs to the nicotinic acid ester family, characterized by a pyridine ring substituted at the 2-, 4-, and 6-positions. The 6-chloro group enhances electrophilic reactivity, while the 4-dimethylamino substituent introduces steric and electronic effects that influence intermolecular interactions. The ethyl ester moiety at the 2-position provides hydrolytic stability, making the compound suitable for synthetic intermediates .

The molecular structure is critical for its biological interactions. The chloro group may facilitate halogen bonding with target proteins, whereas the dimethylamino group can participate in hydrogen bonding or act as a weak base under physiological conditions. These features suggest potential utility in drug discovery, particularly for central nervous system targets where nicotinic acid derivatives are prevalent .

Synthesis and Manufacturing Pathways

The synthesis of ethyl 6-chloro-4-(dimethylamino)nicotinate involves multi-step organic reactions, often starting with readily available precursors. A patent by outlines a generalized approach for analogous chloronicotinate derivatives, which can be adapted for this compound:

-

Knoevenagel Condensation: Ethyl cyanoacetate reacts with acetone to form ethyl isopropylidenecyanoacetate, introducing branching for subsequent cyclization.

-

Enamine Formation: Treatment with -dimethylformamide dimethyl acetal yields a conjugated enamine, priming the system for ring closure.

-

Cyclization: Acid-catalyzed cyclization (e.g., HCl in ethanol) generates the pyridine core, with chloro and ester groups introduced via substituent-directed reactions.

-

Functionalization: The dimethylamino group is installed through nucleophilic substitution or amination reactions, though specific conditions for this step remain proprietary .

Key challenges include optimizing reaction temperatures and stoichiometry to minimize side products. For instance, excessive chlorination can lead to over-substitution, while inadequate cyclization time reduces yield. Industrial-scale production may employ continuous flow systems to enhance reproducibility .

Physicochemical and Spectroscopic Properties

Ethyl 6-chloro-4-(dimethylamino)nicotinate is a solid at room temperature, with a molecular weight of 228.68 g/mol. While its melting point remains unspecified, analogous compounds exhibit melting points between 150–160°C, suggesting moderate thermal stability . Spectroscopic data provide further insights:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Boiling Point | 368.0±42.0 °C (estimated) | |

| Density | 1.3±0.1 g/cm³ | |

| Flash Point | 176.4±27.9 °C | |

| LogP | 2.12 (predicted) |

Nuclear magnetic resonance (NMR) spectra typically show characteristic signals: a triplet at δ 1.42 ppm for the ethyl methyl group, a singlet at δ 2.36 ppm for the dimethylamino protons, and aromatic protons between δ 7.12–8.28 ppm . Mass spectrometry reveals a molecular ion peak at m/z 229 (MH⁺), consistent with its molecular weight .

Applications in Medicinal Chemistry and Drug Development

As a nicotinate derivative, this compound serves as a precursor for bioactive molecules. Its chloro and dimethylamino groups are amenable to further functionalization, enabling the synthesis of:

-

Kinase Inhibitors: The pyridine core mimics ATP-binding motifs, making it a scaffold for tyrosine kinase inhibitors.

-

Antimicrobial Agents: Halogenated nicotinates exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .

Recent studies highlight its role in synthesizing 3-amino-2-chloro-4-methylpyridine, a key intermediate in antivirals. The Hofmann degradation of its carboxamide derivative (obtained via thionyl chloride/ammonia treatment) yields this amine, demonstrating its versatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume